![molecular formula C28H41N3O4 B3331071 Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate CAS No. 777026-65-0](/img/structure/B3331071.png)
Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate
Overview
Description
Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate, commonly known as DIBOC, is a chemical compound used in organic synthesis. It is a white solid, insoluble in water, and soluble in organic solvents. DIBOC is widely used as a protecting group for amines due to its stability and ease of removal.
Mechanism of Action
DIBOC acts as a protecting group for amines by forming a stable carbamate bond with the amine group. This protects the amine from unwanted reactions during subsequent chemical reactions. DIBOC can be removed by treatment with acid, which cleaves the carbamate bond and regenerates the free amine.
Biochemical and Physiological Effects:
DIBOC does not have any known biochemical or physiological effects. It is used solely as a chemical reagent in organic synthesis.
Advantages and Limitations for Lab Experiments
DIBOC is a widely used protecting group for amines due to its stability and ease of removal. It is compatible with a wide range of chemical reactions and can be removed under mild conditions. However, DIBOC has some limitations as a protecting group. It is not effective for protecting acidic or basic functional groups, and it may be difficult to remove in some cases.
Future Directions
1. Development of new protecting groups for amines that are more effective or easier to remove than DIBOC.
2. Investigation of the use of DIBOC in the synthesis of new organic compounds and materials.
3. Study of the mechanism of DIBOC removal under different conditions to optimize its use in organic synthesis.
4. Exploration of the use of DIBOC in the synthesis of peptides and other biomolecules.
5. Investigation of the use of DIBOC in the synthesis of new drugs and pharmaceuticals.
In conclusion, DIBOC is a widely used protecting group for amines in organic synthesis. It has a stable carbamate bond with the amine group and can be removed under mild conditions. DIBOC has no known biochemical or physiological effects, and it is used solely as a chemical reagent in the laboratory. Further research is needed to optimize its use in organic synthesis and explore its potential applications in the synthesis of new organic compounds and materials.
Scientific Research Applications
DIBOC is widely used in organic synthesis as a protecting group for amines. It is used to selectively protect primary and secondary amines in the presence of other functional groups. DIBOC is also used in the synthesis of peptides, oligonucleotides, and other organic compounds.
properties
IUPAC Name |
tert-butyl N-[1-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]-3-phenylpropan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O4/c1-27(2,3)34-25(32)30-23(17-21-13-9-7-10-14-21)19-29-20-24(18-22-15-11-8-12-16-22)31-26(33)35-28(4,5)6/h7-16,23-24,29H,17-20H2,1-6H3,(H,30,32)(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHBPPAMYYUYEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CNCC(CC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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